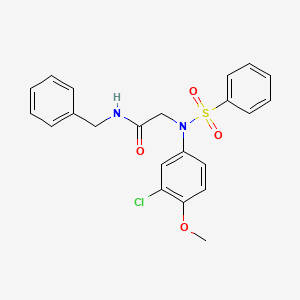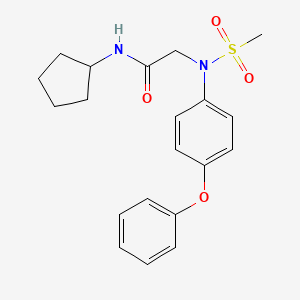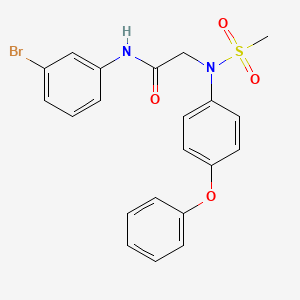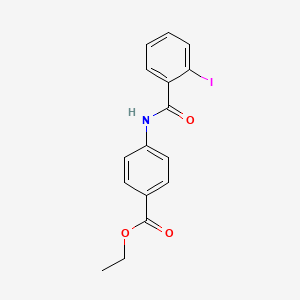
1,3-DIMETHYL 5-(4-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE
概要
説明
1,3-DIMETHYL 5-(4-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzene ring substituted with methyl, chloro, and nitro groups, as well as an amido linkage. Its molecular formula is C16H13ClN2O6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-(4-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, including nitration, chlorination, and amide formation. One common synthetic route starts with the nitration of 4-chloro-2-nitrobenzoic acid, followed by the formation of an amide bond with 1,3-dimethylbenzene-1,3-dicarboxylic acid. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts like aluminum chloride for chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization and chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-DIMETHYL 5-(4-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and electrophiles like bromine for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1,3-DIMETHYL 5-(4-CHLORO-2-AMINOBENZAMIDO)BENZENE-1,3-DICARBOXYLATE.
科学的研究の応用
1,3-DIMETHYL 5-(4-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1,3-DIMETHYL 5-(4-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .
類似化合物との比較
Similar Compounds
- 1,3-DIMETHYL 5-(5-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE
- 1,3-DIMETHYL 5-(4-CHLORO-2-AMINOBENZAMIDO)BENZENE-1,3-DICARBOXYLATE
Uniqueness
1,3-DIMETHYL 5-(4-CHLORO-2-NITROBENZAMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methyl, chloro, and nitro groups, along with the amido linkage, makes it a versatile compound for various applications .
特性
IUPAC Name |
dimethyl 5-[(4-chloro-2-nitrobenzoyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O7/c1-26-16(22)9-5-10(17(23)27-2)7-12(6-9)19-15(21)13-4-3-11(18)8-14(13)20(24)25/h3-8H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDOJUAIZZCZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3569690.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B3569692.png)
![methyl 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetate](/img/structure/B3569702.png)

![methyl 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetate](/img/structure/B3569709.png)

![2-[N-(3-CHLORO-4-METHOXYPHENYL)BENZENESULFONAMIDO]-N-CYCLOHEXYLACETAMIDE](/img/structure/B3569723.png)
![N-(3,4-DIMETHOXYPHENYL)-2-[METHYLSULFONYL-(4-PHENOXYPHENYL)AMINO]ACETAMIDE](/img/structure/B3569725.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE](/img/structure/B3569728.png)

![N~1~-cyclopentyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3569749.png)

![2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3569763.png)

